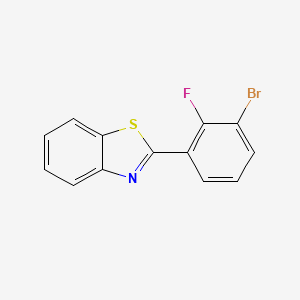

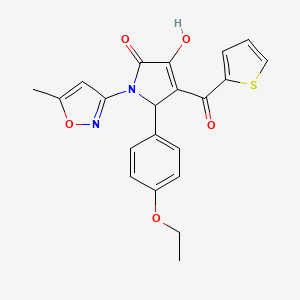

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, commonly known as CPP-109, is a drug that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is classified as a GABA analogue.

Applications De Recherche Scientifique

Comparative Metabolism in Herbicides

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, as part of its broader chemical class, has been studied in the context of its metabolism in human and rat liver microsomes. For instance, the comparative metabolism of chloroacetamide herbicides shows the complex metabolic pathways these compounds undergo, highlighting their transformation into various metabolites with potential carcinogenic properties. Such research provides crucial insights into the metabolic activation and the potential health risks associated with exposure to these chemicals (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential of this compound in the synthesis of antimalarial drugs. This process optimization highlights the versatility of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives in pharmaceutical applications, offering a pathway to develop drugs with enhanced efficacy and safety profiles (Magadum & Yadav, 2018).

Novel Antihypertensive Agents

The structural modification of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives has led to the discovery of novel antihypertensive agents. By evaluating the inhibitory activity against T-type Ca(2+) channels, researchers have identified compounds with significant potential to lower blood pressure without inducing reflex tachycardia, showcasing the therapeutic potential of these derivatives in cardiovascular disease management (Watanuki et al., 2012).

Environmental Degradation of Herbicides

Studies on the environmental degradation of herbicides, including those related to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, focus on the N-deethoxymethylation key step in biodegradation. The identification of cytochrome P450 system components involved in this process is crucial for understanding the environmental fate of these compounds and developing strategies for mitigating their impact on ecosystems (Wang et al., 2015).

Interaction with Biological Macromolecules

The interaction of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives with biological macromolecules, such as proteins, has been studied to understand their potential therapeutic effects and toxicological profiles. For instance, the structural characterization of covalent adducts formed between acetaminophen, a compound within the same broad chemical family, and bovine serum albumin provides insights into the drug-protein interactions and their implications for drug efficacy and safety (Hoffmann et al., 1985).

Propriétés

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWZCJXLUCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)